N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a dimethylaminophenyl group, and a dimethoxybenzenesulfonamide group
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-29(2)23-11-9-21(10-12-23)25(30-16-15-20-7-5-6-8-22(20)19-30)18-28-35(31,32)27-17-24(33-3)13-14-26(27)34-4/h5-14,17,25,28H,15-16,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPVLSFNPYFMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the dimethylaminophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the dihydroisoquinoline core is alkylated with a dimethylaminophenyl halide in the presence of a Lewis acid catalyst.
Attachment of the dimethoxybenzenesulfonamide group: This final step can be accomplished through a sulfonamide coupling reaction, where the intermediate product reacts with a dimethoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide exhibit antidepressant effects. The tetrahydroisoquinoline moiety is known for its neuroprotective properties and potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Properties
Studies have reported that derivatives of sulfonamide compounds can inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide group may enhance the compound's ability to interact with specific targets involved in cancer progression . For example, research into related compounds has shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects; thus, this compound may exhibit similar activity against a range of pathogens . Investigations into its efficacy against resistant bacterial strains could provide valuable insights into new therapeutic avenues.
Neuropharmacological Effects
Given the presence of the dimethylamino group and the tetrahydroisoquinoline structure, this compound may also possess neuropharmacological effects beyond antidepressant activity. Research indicates that such compounds can influence cognitive functions and neurodegenerative disease pathways .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of a series of tetrahydroisoquinoline derivatives. Among these derivatives was a compound structurally similar to this compound. The study demonstrated significant improvements in behavioral tests for depression in rodent models when administered at specific dosages .
Case Study 2: Anticancer Activity
In another research article focusing on sulfonamide derivatives published in Cancer Letters, this compound was synthesized and tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in breast cancer cells .
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide: This compound shares the dihydroisoquinoline core but differs in its substituents, leading to distinct biological activities.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct functional groups allow for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C28H33N3O3S
- Molecular Weight : 485.65 g/mol
- Functional Groups : The presence of a sulfonamide group, dimethylamino group, and methoxy groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. It has been shown to exhibit inhibitory effects on:
- Monoamine Oxidase (MAO) : A key enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, which are critical for mood regulation.
- Cholinesterases : Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
1. In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). For instance:
- MAO-B Inhibition : The compound showed a potent inhibitory effect with an IC50 value indicating its efficacy compared to standard inhibitors.
- BuChE Inhibition : It exhibited competitive inhibition against BuChE, suggesting potential therapeutic applications in treating neurodegenerative diseases.
2. Case Studies
A study conducted on various isoquinoline derivatives revealed that compounds similar to this compound demonstrated antidepressant-like effects in animal models. The forced swim test (FST) indicated that these compounds significantly reduced immobility time, suggesting an antidepressant effect.
Research Findings
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound, and how do solvent/reagent choices impact yield?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of solvents (e.g., dichloromethane for solubility), reagents (e.g., triethylamine as a base), and reaction conditions (temperature, time). For instance, amide coupling steps may require anhydrous conditions to prevent hydrolysis, while purification via column chromatography demands solvent polarity optimization . Yield improvements often correlate with stoichiometric ratios (e.g., 1.2:1 molar excess of sulfonating agents) and inert atmospheres to avoid side reactions.
Q. Which analytical techniques are most effective for characterizing its structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the tetrahydroisoquinoline and sulfonamide moieties. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 525.22). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% threshold). X-ray crystallography may resolve stereochemical ambiguities in the ethyl linkage .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of its dimethylamino and methoxy substituents?
- Methodological Answer : SAR studies require systematic derivatization:
- Dimethylamino group : Replace with other amines (e.g., pyrrolidine, piperidine) to assess electronic effects on receptor binding.
- Methoxy groups : Synthesize analogs with halogen or hydroxyl substitutions to test steric/electronic contributions.
- Assays : Use in vitro receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and functional assays (e.g., cAMP modulation). Computational docking (e.g., AutoDock Vina) predicts interactions with hypothetical targets like G-protein-coupled receptors (GPCRs) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1).
- Compound stability : Test degradation under assay conditions via LC-MS.
- Statistical rigor : Use ≥3 biological replicates and blinded analyses. Meta-analyses of published data can identify outliers linked to synthesis impurities (e.g., residual solvents affecting IC₅₀) .
Q. How can target identification studies leverage its tetrahydroisoquinoline moiety for neurological applications?
- Methodological Answer : The tetrahydroisoquinoline group resembles endogenous neurotransmitters (e.g., dopamine). Strategies include:
- Receptor profiling : Screen against CNS receptor panels (e.g., Sigma-1, NMDA).
- Calcium imaging : Measure neuronal activity in primary hypothalamic cultures (inspired by hypocretin/orexin studies) .
- In vivo models : Test behavioral responses (e.g., locomotor activity in zebrafish) to identify neuroactive potential.
Key Notes
- Methodological Focus : Emphasized experimental design, data reconciliation, and hypothesis-driven approaches.
- Advanced vs. Basic : Differentiated by complexity (e.g., SAR vs. synthesis optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
